4-(tert-butyl)-N-{4-[2-(1H-1,2,4-triazol-1-yl)ethoxy]phenyl}benzenecarboxamide
Description
4-(tert-Butyl)-N-{4-[2-(1H-1,2,4-triazol-1-yl)ethoxy]phenyl}benzenecarboxamide is a synthetic small molecule characterized by a benzenecarboxamide core substituted with a tert-butyl group at the para position and an ethoxy-linked triazole-phenyl moiety. This structure combines lipophilic (tert-butyl) and hydrogen-bonding (triazole) features, making it a candidate for biological activity studies, particularly in kinase inhibition or antimicrobial applications.
Properties
IUPAC Name |
4-tert-butyl-N-[4-[2-(1,2,4-triazol-1-yl)ethoxy]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2/c1-21(2,3)17-6-4-16(5-7-17)20(26)24-18-8-10-19(11-9-18)27-13-12-25-15-22-14-23-25/h4-11,14-15H,12-13H2,1-3H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQHWFMZBOBEIDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)OCCN3C=NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound, also known as BTTES, is the copper (I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction is a type of click chemistry, which is a term used to describe reactions that are fast, simple to use, easy to purify, versatile, regiospecific, and give high yields.
Mode of Action
BTTES acts as a ligand in the CuAAC reaction. A ligand is a molecule that binds to another (usually larger) molecule. In this case, BTTES binds to the copper (I) ion, facilitating the cycloaddition reaction. This interaction accelerates the reaction rates and suppresses cell cytotoxicity.
Biochemical Pathways
The CuAAC reaction catalyzed by BTTES is a key step in various biochemical pathways, particularly in bioconjugation processes. Bioconjugation is the process of joining two biomolecules together, and it is used in diverse chemical biology experiments.
Pharmacokinetics
It is noted that bttes is water-soluble, which can influence its bioavailability and distribution.
Result of Action
The result of BTTES’s action is the acceleration of the CuAAC reaction rates and the suppression of cell cytotoxicity. This makes BTTES a biocompatible catalyst for in vivo imaging of glycans.
Action Environment
The action of BTTES can be influenced by environmental factors such as temperature and pH. It is worth noting that BTTES is stored at a temperature of 2-8°C, suggesting that it may be sensitive to temperature changes.
Biological Activity
4-(tert-butyl)-N-{4-[2-(1H-1,2,4-triazol-1-yl)ethoxy]phenyl}benzenecarboxamide is a synthetic compound that incorporates a triazole moiety, which has been recognized for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties and potential therapeutic applications.
- Molecular Formula : C21H24N4O2
- Molecular Weight : 364.44 g/mol
- CAS Number : [1174931-49-7]
Antifungal Activity
The triazole group in the compound is known for its antifungal properties. Triazoles are widely used as antifungal agents due to their ability to inhibit the synthesis of ergosterol, an essential component of fungal cell membranes. Research indicates that derivatives of triazoles exhibit significant antifungal activity against various strains, including Candida and Aspergillus species .
Antibacterial Activity
Studies have shown that compounds containing the 1,2,4-triazole nucleus exhibit potent antibacterial effects. For instance, certain triazole derivatives have demonstrated high efficacy against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) for some derivatives were reported as low as 0.125–8 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .
Anticancer Potential
Triazole derivatives have also been explored for their anticancer activities. The compound may influence various cancer pathways through mechanisms such as apoptosis induction and cell cycle arrest. For example, certain triazoles have been shown to inhibit tumor growth in vitro and in vivo by targeting specific oncogenic pathways. The structure-activity relationship (SAR) studies suggest that modifications in the triazole structure can enhance anticancer efficacy .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : Triazoles often act as enzyme inhibitors, particularly in fungal biosynthesis pathways.
- Receptor Modulation : Some studies suggest that triazole derivatives can modulate receptor activity involved in cell signaling pathways related to proliferation and survival .
Case Studies and Research Findings
Comparison with Similar Compounds
Research Findings and Limitations
- Synthetic Challenges : Low yields (e.g., 32% for Compound 53 in ) highlight difficulties in coupling bulky tert-butyl groups with polar heterocycles .
- Biological Data Gaps : While the evidence provides physical properties (melting points, yields), pharmacological data (e.g., IC₅₀ values) for the target compound are absent, necessitating further studies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
